molecular formula C4H7ClF3NO B2442690 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride CAS No. 191981-64-3

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride

Cat. No.: B2442690
CAS No.: 191981-64-3
M. Wt: 177.55
InChI Key: SXDWHORMIVRFLQ-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a chemical compound with the molecular formula C4H6F3NO·HCl. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical and pharmaceutical applications. The compound is typically available as a white to off-white powder and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride involves multiple steps. One common method includes the reaction of 3,3,3-trifluoropropionyl chloride with ammonia to form 3-amino-1,1,1-trifluoropropan-2-one, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve low temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,1,1-trifluoropropan-2-one
  • 3-Amino-1,1,1-trifluorobutan-2-ol
  • 3-Amino-1,1,1-trifluorobutan-2-one hydrate

Uniqueness

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in research and industry.

Properties

IUPAC Name

3-amino-1,1,1-trifluorobutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c1-2(8)3(9)4(5,6)7;/h2H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWHORMIVRFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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